CYCLOHEXYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
CYCLOHEXYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE: is an organic compound that belongs to the class of piperazines It is characterized by the presence of a cyclohexyl group, a fluorobenzyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CYCLOHEXYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the piperazine ring.
Attachment of the cyclohexyl group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, where a cyclohexyl boronic acid reacts with the piperazine derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially converting the fluorine atom to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: De-fluorinated benzyl derivatives.
Substitution: Substituted benzyl derivatives with various nucleophiles.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which CYCLOHEXYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
- CYCLOHEXYL[4-(4-NITROBENZYL)PIPERAZINO]METHANONE
- CYCLOHEXYL[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Comparison:
- CYCLOHEXYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
- The nitro derivative may exhibit different electronic properties and reactivity due to the electron-withdrawing nature of the nitro group.
- The methyl derivative may have different steric and electronic effects compared to the fluorine-substituted compound.
Properties
IUPAC Name |
cyclohexyl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSJVOOVJMJKPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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